3-Amino-2,6-dibromophenylboronic acid
Description
Properties
Molecular Formula |
C6H6BBr2NO2 |
|---|---|
Molecular Weight |
294.74 g/mol |
IUPAC Name |
(3-amino-2,6-dibromophenyl)boronic acid |
InChI |
InChI=1S/C6H6BBr2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |
InChI Key |
JVHHNBNAPGEAQJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)N)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting Materials : Commonly, substituted phenyl rings with bromine atoms at the 2 and 6 positions are used as precursors.
- Amination : Introduction of the amino group at the 3-position is achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the substrate.
- Boronic Acid Introduction : The boronic acid group is typically installed by borylation reactions such as Miyaura borylation using bis(pinacolato)diboron or direct lithiation followed by quenching with boron electrophiles.
Specific Preparation Routes
While no direct patent or literature source details the exact synthesis of 3-amino-2,6-dibromophenylboronic acid, analogous preparation of related boronic acids and amino-substituted phenylboronic acids can be adapted. For example, the synthesis of this compound could follow a sequence:
| Step | Reaction Type | Conditions/Notes |
|---|---|---|
| 1 | Bromination of phenylboronic acid | Electrophilic bromination to install bromines at 2 and 6 positions using Br2 or NBS |
| 2 | Amination at 3-position | Nitration followed by reduction or direct amination via substitution |
| 3 | Purification | Crystallization or chromatographic purification to isolate the pure boronic acid derivative |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates carbon-carbon bond formation via Suzuki-Miyaura coupling , a reaction pivotal in synthesizing biaryl structures. Key conditions and outcomes include:
Reaction Components
| Component | Typical Example | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ | Facilitates oxidative addition |
| Base | K₂CO₃, NaHCO₃ | Activates boronic acid |
| Solvent | Toluene, Ethanol, THF | Stabilizes intermediates |
Mechanistic Steps
-
Oxidative Addition : Pd(0) reacts with aryl halides (e.g., aryl bromides) to form Pd(II) intermediates.
-
Transmetallation : Boronic acid transfers the aryl group to Pd(II).
-
Reductive Elimination : Pd(0) regenerates, releasing the biaryl product .
Example Reaction
this compound couples with aryl halides at room temperature to 100°C , yielding substituted biphenyl derivatives. Yields exceed 80% under optimized conditions .
Boronic Acid Protection and Deprotection
The boronic acid group can be protected to enhance stability during multi-step syntheses. 1,8-Diaminonaphthalene (dan) is a common protecting agent:
Protection Reaction
-
Conditions : Stirring in anhydrous THF with dan under nitrogen.
-
Product : Forms a stable diazaborine derivative (e.g., naphtho[1,8-de] diazaborine) .
Deprotection
-
Method : Acidic hydrolysis (e.g., HCl in methanol).
Amide Bond Formation via Amino Group
The amino group enables condensation reactions to form amides. In the presence of coupling agents like N,N'-carbonyldiimidazole (CDI) :
Reaction Pathway
-
Activation : CDI reacts with carboxylic acids to form acyl imidazolides.
-
Nucleophilic Attack : Amino group displaces imidazole, forming the amide bond .
Example Application
this compound reacts with activated carboxylic acids (e.g., Boc-protected amino acids) to yield boron-containing peptidomimetics , useful in medicinal chemistry .
Hydrogen Bonding and Self-Assembly
The boronic acid group participates in intermolecular hydrogen bonding , forming dimers or oligomers in solid-state:
Structural Data
-
Hydrogen Bonding : Boronic acid hydroxyl groups form O−H···O bonds (bond length: ~1.8 Å).
-
Impact on Reactivity : Dimerization stabilizes the compound but may reduce coupling efficiency unless monomers are regenerated .
Solvent and Temperature Effects
Solvent Polarity
| Solvent | Reactivity (Suzuki Coupling) | Yield (%) |
|---|---|---|
| Toluene | High | 85–90 |
| Ethanol | Moderate | 70–75 |
| THF | High | 80–85 |
Temperature Optimization
-
Room Temperature : Suitable for electron-rich aryl halides.
-
Reflux (100°C) : Required for electron-deficient substrates .
Stability and Handling
-
Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
-
Decomposition : Prolonged exposure to moisture leads to boroxine formation .
This compound’s dual functionality (boronic acid and amino group) enables its use in complex organic syntheses, catalysis, and material science. Further studies exploring its role in asymmetric catalysis or metal-organic frameworks (MOFs) are warranted.
Scientific Research Applications
3-Amino-2,6-dibromophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dibromophenylboronic acid involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, while the amino group can engage in hydrogen bonding and other interactions with molecular targets . This dual functionality makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Substituent-Based Comparison
The compound’s unique combination of amino and bromine substituents distinguishes it from other boronic acids. Below is a comparative analysis with key analogs:
*Estimated based on structural analogs.
Electronic and Steric Effects
- Halogen Influence: Bromine substituents in this compound are bulkier and less electronegative than fluorine in 2,6-difluorophenylboronic acid.
- Amino Group: The -NH₂ group in the 3-position enhances solubility in aqueous media, similar to m-aminophenylboronic acid, which is used in glucose sensing due to its hydrogen-bonding capability .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: Fluorinated analogs like 2,6-difluorophenylboronic acid are widely used due to fluorine’s electron-withdrawing effect, which activates the boronic acid. In contrast, bromine’s weaker electronegativity may necessitate harsher reaction conditions for this compound .
- Steric Challenges : The isopropoxy group in (2,6-difluoro-3-isopropoxyphenyl)boronic acid demonstrates how bulky substituents can hinder coupling efficiency. Similarly, bromine’s larger atomic radius may reduce yields in sterically demanding reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
